molecular formula C18H18N2O4S B299838 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate

Cat. No. B299838
M. Wt: 358.4 g/mol
InChI Key: WQDDMUNHEHZRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate involves the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells. This compound inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, this compound induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a crucial role in the induction of apoptosis.
Biochemical and physiological effects:
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. Furthermore, this compound exhibits strong fluorescence properties, which can be used for imaging purposes.

Advantages and Limitations for Lab Experiments

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate has several advantages and limitations for lab experiments. One advantage is that this compound exhibits strong fluorescence properties, which can be used for imaging purposes. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells, which can be useful for studying the mechanisms of inflammation and cancer. However, one limitation is that this compound may have limited solubility in certain solvents, which can affect its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate. One future direction is to study the potential use of this compound as an anti-inflammatory agent in vivo. Additionally, further studies can be conducted to investigate the potential use of this compound as an anticancer agent in vivo. Furthermore, the fluorescence properties of this compound can be further studied for imaging purposes.

Synthesis Methods

The synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate involves a multi-step process. The first step involves the synthesis of 2-methylbenzoic acid by reacting toluene with carbon dioxide and water in the presence of a palladium catalyst. The second step involves the synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propionic acid by reacting 3-aminopropionic acid with 2-chloro-1,1,1-trifluoroacetone in the presence of a base. The final step involves the synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate by reacting 2-methylbenzoic acid with 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propionic acid in the presence of a coupling agent.

Scientific Research Applications

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate has been studied for its potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been studied for its potential use as a fluorescent probe, as it exhibits strong fluorescence properties.

properties

Product Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-methylbenzoate

InChI

InChI=1S/C18H18N2O4S/c1-13-7-2-3-8-14(13)18(21)24-12-6-11-19-17-15-9-4-5-10-16(15)25(22,23)20-17/h2-5,7-10H,6,11-12H2,1H3,(H,19,20)

InChI Key

WQDDMUNHEHZRDL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OCCCNC2=NS(=O)(=O)C3=CC=CC=C32

SMILES

CC1=CC=CC=C1C(=O)OCCCNC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCCNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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